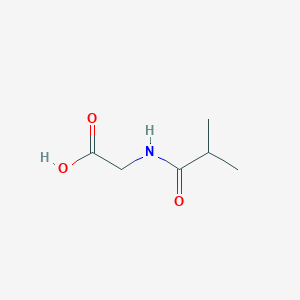N-Isobutyrylglycine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biomarker for Inborn Errors of Metabolism (IEM):
Studies suggest that elevated levels of IBG in blood or urine can serve as a biomarker for specific IEMs, particularly those related to branched-chain amino acid metabolism. These are genetic disorders affecting the body's ability to break down certain amino acids, leading to their accumulation and potential harm. Elevated IBG levels indicate a potential issue with the enzyme 3-methylcrotonyl-CoA dehydrogenase (GCDH), which is crucial for the breakdown of the amino acid leucine. Early detection of such IEMs through IBG screening is crucial for prompt intervention and improved patient outcomes.
Understanding Cellular Processes:
Research utilizing IBG aims to elucidate various cellular processes, including:
- Protein Glycosylation: IBG acts as a substrate for specific enzymes involved in protein glycosylation, a process where sugar molecules are attached to proteins. Studying its interaction with these enzymes can shed light on protein function and regulation within cells.
- Cellular Signaling: IBG might play a role in cellular signaling pathways, influencing various cellular activities. Research exploring its interaction with signaling molecules and pathways can broaden understanding of cellular communication and regulation.
Potential Therapeutic Applications:
- Neurological Disorders: IBG's involvement in neuronal signaling pathways has sparked interest in its potential application for neurological disorders like Alzheimer's disease and Parkinson's disease. Research is ongoing to explore its effects on neuronal function and potential therapeutic benefits.
- Cancer Research: Studies investigating IBG's role in cancer cell proliferation and metabolism are underway. Understanding its impact on these processes could pave the way for the development of novel cancer treatment strategies.
N-Isobutyrylglycine is an acyl glycine characterized by the presence of an isobutyl group attached to the nitrogen of glycine. Its chemical formula is , and it is recognized by its IUPAC name, 2-(2-methylpropanamido)acetic acid. This compound plays a significant role in metabolic processes, particularly as a minor metabolite of fatty acids. It is primarily produced through the action of the enzyme glycine N-acyltransferase, which facilitates the conversion of acyl-CoA and glycine into N-acylglycine and CoA .
- IBG's primary function is likely not well-defined yet. However, its elevated levels being a biomarker for specific inborn errors of metabolism suggests a potential role in these disorders [].
- It might be involved in abnormal breakdown pathways of valine or interfere with other metabolic processes in these conditions. Further research is needed to elucidate its specific mechanism of action.
- Currently, there's limited information on the safety profile of IBG.
- As a metabolite, it's likely not highly toxic at normal physiological levels.
- However, further studies are needed to determine its potential hazards at high concentrations or its interaction with other compounds.
The synthesis of N-Isobutyrylglycine involves a specific enzymatic reaction:
This reaction highlights the role of glycine N-acyltransferase (EC 2.3.1.13) in producing acyl glycines from their corresponding acyl-CoA derivatives . The compound can also undergo hydrolysis or further metabolic transformations depending on physiological conditions.
N-Isobutyrylglycine has been identified as a significant urinary metabolite, particularly in individuals with certain metabolic disorders, such as isobutyryl-CoA dehydrogenase deficiency. This deficiency leads to an accumulation of isobutyrylglycine in urine, which can be used as a biomarker for diagnosing inborn errors of metabolism related to fatty acid oxidation . Additionally, it has been associated with other metabolic conditions like ethylmalonic encephalopathy and propionic acidemia .
N-Isobutyrylglycine can be synthesized through various methods, including:
- Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between glycine and isobutyryl-CoA.
- Chemical Synthesis: Employing traditional organic synthesis techniques involving acylation reactions where glycine is treated with isobutyric anhydride or isobutyryl chloride under controlled conditions to yield N-isobutyrylglycine.
These methods ensure that the synthesis is efficient and yields high purity products suitable for further applications.
N-Isobutyrylglycine has several applications, particularly in clinical diagnostics:
- Biomarker for Metabolic Disorders: Its presence in urine serves as an important diagnostic tool for identifying metabolic conditions related to fatty acid metabolism.
- Research Tool: It is utilized in studies exploring metabolic pathways and enzyme activity related to acylglycines.
- Potential Therapeutic Role: Ongoing research may uncover additional therapeutic uses based on its biological activities and metabolic roles.
Studies have indicated that N-Isobutyrylglycine interacts with various biological pathways, particularly those involved in fatty acid metabolism. Its accumulation can indicate disruptions in mitochondrial fatty acid beta-oxidation pathways, making it a focal point for research into metabolic disorders . Further interaction studies are essential to elucidate its role in cellular metabolism and potential therapeutic targets.
N-Isobutyrylglycine shares structural similarities with several other acyl glycines. Here are some comparable compounds:
| Compound Name | Structure/Group | Unique Features |
|---|---|---|
| Butyrylglycine | Butyric Acid | Shorter carbon chain; less complex metabolism |
| Valerylglycine | Valeric Acid | Longer carbon chain; different metabolic pathway |
| Isovalerylglycine | Isovalerylic Acid | Branching at the second carbon; unique metabolic role |
| Propionylglycine | Propionic Acid | One less carbon; involved in propionic acidemia |
| Hexanoylglycine | Hexanoic Acid | Longer chain; involved in different metabolic disorders |
N-Isobutyrylglycine's unique structure allows it to play specific roles in metabolism that differ from these similar compounds, particularly concerning its association with certain metabolic disorders and its detection in urine.






